molecular formula C7H15NO3 B1603792 (2S,3S)-3-Amino-2-hydroxyheptanoic acid CAS No. 254438-54-5

(2S,3S)-3-Amino-2-hydroxyheptanoic acid

Cat. No. B1603792
M. Wt: 161.2 g/mol
InChI Key: OLXJKXTUQZYCKF-WDSKDSINSA-N
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Description

“(2S,3S)-3-Amino-2-hydroxyheptanoic acid” is an amino acid with a seven-carbon chain (heptanoic acid). The “2S,3S” notation indicates the configuration of the chiral centers in the molecule . In this case, the second and third carbons are chiral centers, and both have the “S” configuration .


Molecular Structure Analysis

The molecule contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are common functional groups in amino acids. It also has a hydroxy group (-OH) at the 2-position. The presence of these functional groups and the specific 2S,3S configuration would influence the molecule’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3S)-3-Amino-2-hydroxyheptanoic acid” would be influenced by its functional groups. For example, the presence of the polar -OH, -NH2, and -COOH groups would likely make the compound soluble in water. The specific 2S,3S configuration could also influence the compound’s interactions with other molecules .

properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXJKXTUQZYCKF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609209
Record name (2S,3S)-3-Amino-2-hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Amino-2-hydroxyheptanoic acid

CAS RN

254438-54-5
Record name (2S,3S)-3-Amino-2-hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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